molecular formula C17H10F6N2O2 B7496335 N-(2-methyl-1,3-benzoxazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

N-(2-methyl-1,3-benzoxazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B7496335
M. Wt: 388.26 g/mol
InChI Key: CMMZXNAXLXXJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzoxazol-5-yl)-3,5-bis(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 463.4 g/mol.

Mechanism of Action

The mechanism of action of BTF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. BTF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BTF has also been found to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BTF has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BTF has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, BTF has been found to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTF is its potential use as a fluorescence probe in biological imaging. BTF has been found to have high sensitivity and selectivity for certain biomolecules, making it a useful tool for studying biological processes. However, BTF has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BTF. One area of research is the development of new synthesis methods for BTF that are more efficient and cost-effective. Another area of research is the study of the potential use of BTF as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its effects on various biological processes.

Synthesis Methods

The synthesis of BTF involves several steps, starting with the reaction of 2-aminobenzoxazole with 2,4,6-trifluorobenzoyl chloride to form 2-(2,4,6-trifluorobenzoyl)aminobenzoxazole. This intermediate is then reacted with 2-methylbenzoyl chloride to form BTF.

Scientific Research Applications

BTF has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. BTF has also been studied for its potential use as a fluorescence probe in biological imaging.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c1-8-24-13-7-12(2-3-14(13)27-8)25-15(26)9-4-10(16(18,19)20)6-11(5-9)17(21,22)23/h2-7H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZXNAXLXXJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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